3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 5. Key substituents include:
- 3-Allyl group: Enhances molecular flexibility and may influence binding interactions.
- 2-((4-Fluorobenzyl)thio): Introduces a sulfur-containing aromatic moiety, likely increasing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-3-13-27-22(28)21-20(19(14-26(21)2)17-7-5-4-6-8-17)25-23(27)29-15-16-9-11-18(24)12-10-16/h3-12,14H,1,13,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLBWYEJGMKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C23H20FN3OS
- Molecular Weight : 405.5 g/mol
- CAS Number : 1110999-70-6
The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit dihydrofolate reductase (DHFR), a target for many anticancer and antibacterial drugs .
- Antioxidant Activity : Similar compounds in the pyrimidine family exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Biological Activity Studies
Recent research has highlighted various aspects of the biological activity of this compound:
Anticancer Activity
A study evaluating a series of pyrimidine derivatives demonstrated that compounds with similar structures to 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells. These findings suggest that this compound could be further explored as a lead candidate for anticancer drug development.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds have shown promising results against bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
-
Case Study on Antitumor Activity :
- A recent study investigated the effects of a related compound on human lung cancer cells. The results indicated a reduction in cell viability by over 70% at concentrations above 10 µM, suggesting potent antitumor activity.
-
Case Study on Antimicrobial Efficacy :
- Another investigation into the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Gram-positive bacteria, indicating strong potential as an antibacterial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Target Compound : Pyrrolo[3,2-d]pyrimidine (nitrogen at positions 1, 3, 4, 7).
- Compound : Pyrrolo[2,3-d]pyrimidine (nitrogen at positions 1, 3, 5, 7) with a tetrahydrofuran-diol substituent .
(b) Pyrrolo vs. Pyrazolo Pyrimidinones
- Compound: Pyrazolo[3,4-d]pyrimidinone core with 6-tert-butyl and 4-fluoro-2-hydroxyphenyl groups .
- Impact : The pyrazolo system introduces an additional nitrogen, modifying solubility and binding kinetics compared to the target’s pyrrolo core.
Substituent Analysis
Table 1: Substituent Comparison and Inferred Properties
- Fluorobenzyl Thioether (Target) vs. Chlorophenyl () : The fluorine atom in the target may reduce metabolic oxidation compared to chlorine, enhancing bioavailability .
- Allyl (Target) vs. Ethyl Carboxylate () : The allyl group offers conformational flexibility, whereas the carboxylate may improve water solubility.
Stereochemical and Structural Insights
- : Highlights the use of NOESY correlations and optical rotation for stereochemical determination in sesterterpenoids . Similar methods could resolve the target’s configuration if chiral centers exist.
- : SHELX software is widely used for small-molecule crystallography . Structural data for analogs (e.g., ’s ethyl carboxylate derivative) suggest the target’s structure could be elucidated via single-crystal X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
